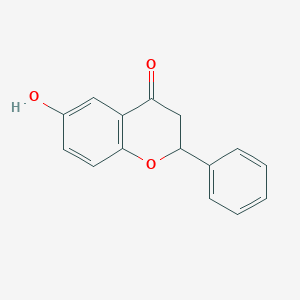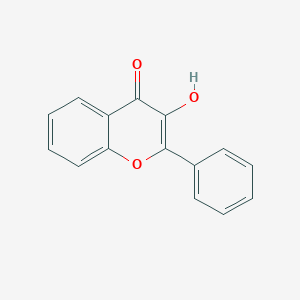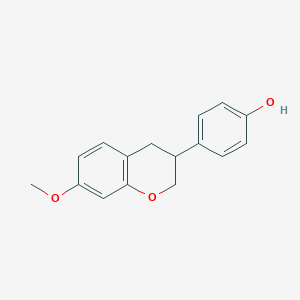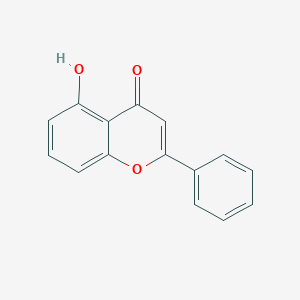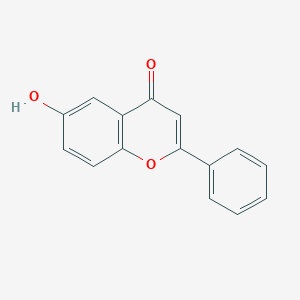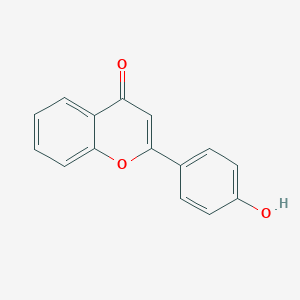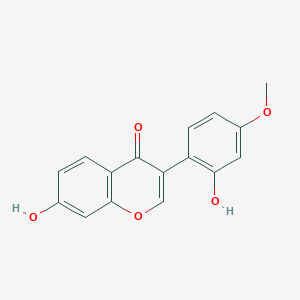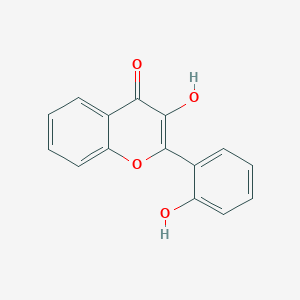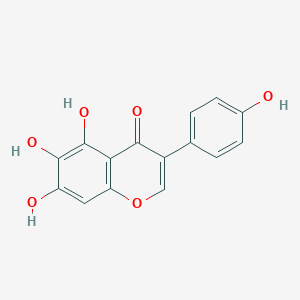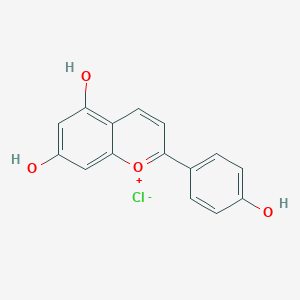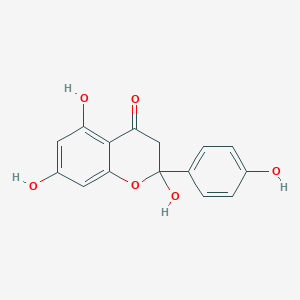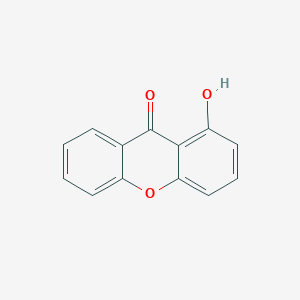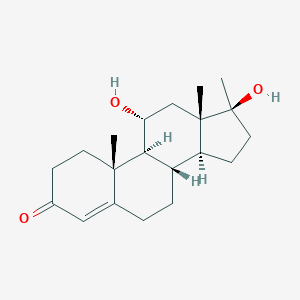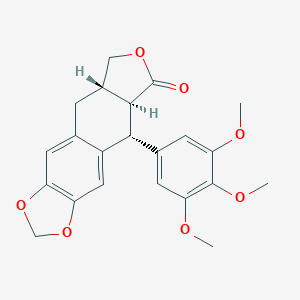
Podophyllotoxin, deoxy isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Podophyllotoxin, deoxy isomer, is a natural compound that is extracted from the roots of the Podophyllum plant. It has been extensively studied for its potential medicinal properties, particularly in the treatment of cancer. In
Aplicaciones Científicas De Investigación
1. Anticancer Properties and Mechanisms Podophyllotoxin, derived from plants like Podophyllum peltatum and Podophyllum emodi, is known for its anticancer properties. Its derivatives, including etoposide, are used in treating cancers such as small cell lung carcinoma and testicular cancer. Podophyllotoxin itself inhibits microtubule assembly, while etoposide inhibits DNA topoisomerase II, causing DNA strand breaks. Recent research has explored various structural modifications to podophyllotoxin to enhance antitumor activity and reduce toxicity. These modifications have led to the development of other potent antitumor agents like NK 611, which are undergoing clinical trials. Additionally, research has focused on structure-activity relationships to aid in designing new derivatives with potential antitumor activities (Damayanthi & Lown, 1998).
2. Development of Newer Anticancer Agents Continuous research efforts are directed at developing novel anticancer agents based on the structure of podophyllotoxin. The challenges include overcoming systemic toxicity, drug resistance, and production limitations of synthetic derivatives. Recent advances focus on structure-optimization strategies and discovering renewable sources for podophyllotoxin, including microbial origins. Such innovations are crucial for the global R&D and pharmaceutical industries to advance the use of podophyllotoxin and related compounds in cancer therapy (Shah et al., 2021).
3. Exploration of Aza-podophyllotoxins for Anticancer Research A significant research area involves synthesizing aza-podophyllotoxins, which retain much of the cytotoxicity associated with podophyllotoxin but have simplified structures. This simplification allows for the creation of analog libraries for more informative structure-activity relationship (SAR) studies and faster optimization. Recent efforts in the synthesis of these aza-analogs have increased the variety of compounds available for testing against various carcinomas and diseases (Kumar et al., 2011).
4. Inhibitory Effects on Viral Replication Podophyllotoxin derivatives have shown inhibitory effects on the replication of herpes simplex virus (HSV), including resistant strains. Deoxypodophyllotoxin, in particular, has been identified as a highly potent and selective inhibitor of all HSV strains, highlighting its potential in antiviral therapies (Sudo et al., 1998).
5. Alleviation of Toxicity Using Coexisting Flavonoids A study demonstrated that coexisting flavonoids, like quercetin and kaempferol, can alleviate the toxicity of podophyllotoxin. This finding suggests the potential of these flavonoids in reducing the side effects of podophyllotoxin and enhancing its therapeutic applications (Li et al., 2013).
Propiedades
Número CAS |
17187-81-4 |
|---|---|
Nombre del producto |
Podophyllotoxin, deoxy isomer |
Fórmula molecular |
C22H22O7 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
(5R,5aS,8aS)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |
InChI |
InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13-,19-,20-/m1/s1 |
Clave InChI |
ZGLXUQQMLLIKAN-SMHULIPUSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](CC4=CC5=C(C=C24)OCO5)COC3=O |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O |
Otros números CAS |
17187-81-4 |
Sinónimos |
deoxypicropodophyllin deoxypodophyllotoxin deoxypodophyllotoxin, (5alpha,5aalpha,8aalpha)-(+-)-isomer deoxypodophyllotoxin, (5alpha,5aalpha,8abeta)-(+-)-isomer deoxypodophyllotoxin, (5R-(5alpha,5aalpha,8aalpha))-isomer deoxypodophyllotoxin, (5R-(5alpha,5aalpha,8abeta))-isomer deoxypodophyllotoxin, (5R-(5alpha,5abeta,8aalpha))-isomer deoxypodophyllotoxin, (5R-(5alpha,5abeta,8abeta))-isomer isoanthricin isodeoxypodophyllotoxin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



